molecular formula C10H10ClN3O3 B7499456 3-Chloroacetamido-benzoylurea

3-Chloroacetamido-benzoylurea

Cat. No. B7499456
M. Wt: 255.66 g/mol
InChI Key: LITSAODXEQICGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroacetamido-benzoylurea, also known as N-(3-chloro-4-methylphenyl)-N'-acetylurea, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Chloroacetamido-benzoylurea involves the inhibition of various cellular pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of bacterial cell wall synthesis enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
3-Chloroacetamido-benzoylurea has been found to exhibit unique biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in tumor cells. It has also been found to reduce the production of inflammatory mediators, leading to a reduction in inflammation. Additionally, it has been found to inhibit the growth of bacterial cells, leading to the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Chloroacetamido-benzoylurea in lab experiments is its ability to inhibit the growth of tumor cells and bacteria, making it useful in cancer research and the development of new antibiotics. Additionally, it has been found to exhibit anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, one of the limitations of using 3-Chloroacetamido-benzoylurea in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-Chloroacetamido-benzoylurea. One direction is the development of new derivatives of this compound that exhibit improved properties, such as increased potency or reduced toxicity. Another direction is the exploration of its potential applications in the treatment of other diseases, such as viral infections or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Chloroacetamido-benzoylurea and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-Chloroacetamido-benzoylurea involves a multi-step process that starts with the reaction of 3-chloro-4-methylphenylisocyanate with acetic anhydride to form 3-Chloroacetamido-benzoylurea(3-chloro-4-methylphenyl)acetamide. This intermediate is then reacted with phosgene to form 3-Chloroacetamido-benzoylurea(3-chloro-4-methylphenyl)chloroformamide, which is then reacted with ammonium hydroxide to form the final product, 3-Chloroacetamido-benzoylurea.

Scientific Research Applications

3-Chloroacetamido-benzoylurea has been found to exhibit unique properties that make it useful in various fields of scientific research. It has been found to inhibit the growth of tumor cells and has potential applications in cancer research. It has also been found to exhibit anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases. Additionally, it has been found to exhibit antibacterial properties and has potential applications in the development of new antibiotics.

properties

IUPAC Name

N-carbamoyl-3-[(2-chloroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITSAODXEQICGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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